(S)-beta-hydroxypalmitic acid
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Overview
Description
(S)-3-hydroxypalmitic acid is a 3-hydroxypalmitic acid. It is an enantiomer of a (R)-3-hydroxypalmitic acid.
Scientific Research Applications
Metabolism and Biochemical Pathways : (S)-beta-hydroxypalmitic acid is involved in metabolic pathways. Dhar et al. (2008) found that human liver microsomes convert 3-hydroxypalmitate, a related compound, to its ω-hydroxylated metabolites, indicating its role in liver metabolism (Dhar et al., 2008).
Cell Growth and Health : Kokotou et al. (2020) discovered that certain isomers of hydroxypalmitic acids exhibit growth inhibitory activities against human cancer cell lines and can suppress β-cell apoptosis induced by proinflammatory cytokines. This highlights the potential therapeutic applications of these compounds in managing autoimmune diseases and cancer (Kokotou et al., 2020).
Antibacterial Properties : He et al. (2012) identified 3-hydroxypalmitic acid, a compound closely related to this compound, as having moderate antibacterial activity against Bacillus cereus and Candida albicans. This finding opens potential applications in antimicrobial treatments (He et al., 2012).
Molecular Interactions and Self-Assembly : Heredia-Guerrero et al. (2009) studied the self-assembly and self-esterification of 9(10),16-dihydroxypalmitic acid, a structurally similar compound. Their findings suggest that these processes are important for understanding the behavior of hydroxy fatty acids in biological systems and could be relevant to the applications of this compound in biomaterials (Heredia-Guerrero et al., 2009).
Mitochondrial Functions : Cecatto et al. (2018) demonstrated that 3-hydroxypalmitic acid can disrupt mitochondrial functions in heart and liver cells. This suggests a critical role of hydroxyl fatty acids in mitochondrial health and potential applications in understanding metabolic disorders (Cecatto et al., 2018).
Lipidomic Research : The discovery of new families of saturated hydroxy fatty acids, including hydroxypalmitic acids, in milk by Kokotou et al. (2020) indicates the importance of these compounds in lipidomic studies and their potential benefits in human health (Kokotou et al., 2020).
Properties
Molecular Formula |
C16H32O3 |
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Molecular Weight |
272.42 g/mol |
IUPAC Name |
(3S)-3-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |
InChI Key |
CBWALJHXHCJYTE-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](CC(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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